molecular formula C18H19ClN2O5S B5381544 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide

3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide

Cat. No. B5381544
M. Wt: 410.9 g/mol
InChI Key: QEVXCGBKJXFNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide, also known as MK-2206, is a small molecule inhibitor that has been widely used in scientific research. It belongs to the class of allosteric inhibitors and is used as a tool compound to study the function of protein kinases. MK-2206 has been shown to be effective in inhibiting the activity of AKT, a serine/threonine kinase that plays a key role in cell survival, proliferation, and metabolism.

Mechanism of Action

3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is an allosteric inhibitor of AKT, which means that it binds to a site on the protein other than the active site and changes its conformation, thereby inhibiting its activity. AKT is a key signaling protein that regulates cell survival, proliferation, and metabolism by phosphorylating downstream targets. 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide inhibits the phosphorylation of AKT and its downstream targets, leading to cell death and tumor regression.
Biochemical and Physiological Effects:
3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have potent anti-tumor activity in preclinical models of various cancers, including breast, prostate, and lung cancer. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is its specificity for AKT, which makes it a valuable tool compound for studying the function of this protein kinase. In addition, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation of 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is its toxicity at high doses, which can limit its use in some experiments.

Future Directions

There are several future directions for research on 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another area of interest is the development of more potent and selective inhibitors of AKT. Finally, the use of 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide in clinical trials for the treatment of cancer, diabetes, and Alzheimer's disease is an important future direction for research.

Synthesis Methods

3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide is synthesized by the reaction of 3-chloro-N-(4-methoxy-3-nitrophenyl)benzamide and 4-morpholinylsulfonyl chloride in the presence of a base. The nitro group in the starting material is reduced to an amino group, and the sulfonyl chloride group is displaced by the morpholine group. The resulting product is purified by column chromatography to obtain pure 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide.

Scientific Research Applications

3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been extensively used in scientific research to study the function of AKT and its role in various diseases such as cancer, diabetes, and Alzheimer's disease. It has been shown to inhibit the activity of AKT in cancer cells, leading to apoptosis and tumor regression. In addition, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been used to study the role of AKT in insulin signaling and glucose metabolism in diabetes. Furthermore, 3-chloro-N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting the activity of AKT and reducing the accumulation of beta-amyloid plaques.

properties

IUPAC Name

3-chloro-N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-16-6-5-15(20-18(22)13-3-2-4-14(19)11-13)12-17(16)27(23,24)21-7-9-26-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVXCGBKJXFNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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